molecular formula C12H14N2O3S2 B7056192 3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]thieno[3,2-d]pyrimidin-4-one

3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7056192
M. Wt: 298.4 g/mol
InChI Key: MHNMGIWTQMJDMZ-UHFFFAOYSA-N
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Description

3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable thieno[3,2-d]pyrimidine derivative with a cyclopropylmethyl group. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound can modulate these pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Memantine: A compound used in the treatment of Alzheimer’s disease.

    Fluoxetine: An antidepressant that belongs to the selective serotonin reuptake inhibitor (SSRI) class.

Uniqueness

3-[[1-(Methylsulfonylmethyl)cyclopropyl]methyl]thieno[3,2-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropylmethyl group and thienopyrimidine core differentiate it from other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c1-19(16,17)7-12(3-4-12)6-14-8-13-9-2-5-18-10(9)11(14)15/h2,5,8H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNMGIWTQMJDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(CC1)CN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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